4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid
Overview
Description
4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid, also known as DABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of benzamide derivative that has been synthesized using various methods, and its unique structure has been found to have numerous biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid has been found to have antioxidant properties and has been investigated as a potential treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid in lab experiments is its high solubility in water, which makes it easier to administer in vitro and in vivo. Additionally, 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid has been found to be relatively stable and has a long shelf life. However, one limitation of using 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid in lab experiments is its potential toxicity, particularly at high doses. Careful dose optimization and toxicity studies are necessary before using 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid in animal models and clinical trials.
Future Directions
There are several future directions for research on 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid. One area of interest is the development of 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid and its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid in humans.
Scientific Research Applications
4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. It has been reported to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 4-[(2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
properties
IUPAC Name |
4-[[2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-15-7-8-16(2)21(13-15)31-14-22(27)26-20-6-4-3-5-19(20)23(28)25-18-11-9-17(10-12-18)24(29)30/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHCFCOJCIJQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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